molecular formula C6H6BrCl2N B1280137 3-Bromo-5-(chloromethyl)pyridine hydrochloride CAS No. 39741-46-3

3-Bromo-5-(chloromethyl)pyridine hydrochloride

Cat. No. B1280137
CAS RN: 39741-46-3
M. Wt: 242.93 g/mol
InChI Key: CJAUTVHMRSAZGG-UHFFFAOYSA-N
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Description

The compound "3-Bromo-5-(chloromethyl)pyridine hydrochloride" is a halogenated pyridine derivative. Pyridine derivatives are of significant interest in medicinal chemistry due to their presence in numerous pharmaceuticals and their potential as building blocks for the synthesis of various organic compounds. The presence of bromine and chloromethyl groups in the compound suggests its utility in further chemical transformations and syntheses.

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, such as "3-Bromo-5-(chloromethyl)pyridine hydrochloride," can be achieved through halogen dance reactions, as demonstrated in the synthesis of related compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine . Additionally, solid-phase synthesis techniques using a 2-chloro-5-bromopyridine scaffold have been shown to be effective for creating pyridine-based libraries, which could potentially be adapted for the synthesis of "3-Bromo-5-(chloromethyl)pyridine hydrochloride" .

Molecular Structure Analysis

The molecular structure of halogenated pyridines can be elucidated using techniques such as X-ray crystallography, as seen in the determination of the crystal structures of enantiomers of a related compound, 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide . These techniques can provide insight into the absolute configuration and stereochemistry of the compound, which are crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of "3-Bromo-5-(chloromethyl)pyridine hydrochloride" can be inferred from studies on similar bromo- and chloro-substituted pyridines. For instance, pyridine hydrochloride has been used to convert bromo derivatives to chloro compounds in pyridine series, indicating potential for substitution reactions . Moreover, the presence of a chloromethyl group suggests that "3-Bromo-5-(chloromethyl)pyridine hydrochloride" could undergo further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-Bromo-5-(chloromethyl)pyridine hydrochloride" can be predicted based on studies of related compounds. For example, spectroscopic techniques such as FT-IR and NMR have been used to characterize the structure of 5-Bromo-2-(trifluoromethyl)pyridine, which could also be applied to "3-Bromo-5-(chloromethyl)pyridine hydrochloride" . Additionally, computational methods like density functional theory (DFT) can provide insights into the electronic and nonlinear optical properties of pyridine derivatives .

Scientific Research Applications

Synthesis and Biological Evaluation

  • This compound has been utilized in the synthesis of some acyclic pyridine C-nucleosides. However, evaluations against a series of tumor-cell lines and a variety of viruses found no marked biological activity (Hemel et al., 1994).

Chemical Synthesis and Reactions

  • It serves as a starting material for the synthesis of various chloro compounds, demonstrating its utility in chemical transformations (Mongin et al., 1996).
  • The compound has been used in the synthesis of enantiomers of a specific pyridinesulfonamide, which was then evaluated for its antitumor activity and effect on PI3Kα kinase (Zhou et al., 2015).

Structural and Spectroscopic Analysis

  • It has contributed to the study of hydrogen bonding in pyridine derivatives, providing insights into the structural and vibrational characteristics of such compounds (Hanuza et al., 1997).

Synthesis of Pyridine Derivatives

  • The compound has been used in the synthesis of a variety of pyridine derivatives, showing its versatility in organic synthesis (Pei-w, 2015).

Application in Palladium-Catalyzed Synthesis

  • It also finds application in the synthesis of arylboronic esters, highlighting its role in facilitating palladium-catalyzed reactions (Melaimi et al., 2004).

Safety And Hazards

“3-Bromo-5-(chloromethyl)pyridine hydrochloride” is classified as a dangerous substance. It has the GHS05 pictogram, and the hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding contact with skin, eyes, or clothing, and not releasing the material into the environment .

properties

IUPAC Name

3-bromo-5-(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.ClH/c7-6-1-5(2-8)3-9-4-6;/h1,3-4H,2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAUTVHMRSAZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501020
Record name 3-Bromo-5-(chloromethyl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(chloromethyl)pyridine hydrochloride

CAS RN

39741-46-3
Record name Pyridine, 3-bromo-5-(chloromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39741-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Bromo-5-(chloromethyl)pyridine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID80501020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-(chloromethyl)pyridine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Kmentova, HS Sutherland, BD Palmer… - Journal of medicinal …, 2010 - ACS Publications
New heterocyclic analogues of the potent biphenyl class derived from antitubercular drug PA-824 were prepared, aiming to improve aqueous solubility but maintain high metabolic …
Number of citations: 93 pubs.acs.org

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